4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a highly complex triazole derivative with a molecular formula of C₃₇H₄₂F₂N₈O₄ and a molecular weight of 700.78 g/mol . Its structure features:
- A tetrahydrofuran core substituted with a 2,4-difluorophenyl group and a 1,2,4-triazole moiety.
- A piperazine linker connecting two aromatic phenyl rings.
- A (2R,3R)-2-hydroxypentan-3-yl side chain attached to a secondary triazolone ring.
The stereochemistry at the (3R,5R) positions of the tetrahydrofuran ring and the (2R,3R) configuration of the hydroxypentyl group are critical for its biological activity, as enantiomeric differences in similar compounds significantly alter pharmacokinetics and target binding .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-FEIPFGSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861442 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2R)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170985-61-2 | |
| Record name | Posaconazole, all-(R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2R)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POSACONAZOLE, ALL-(R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2FM3N9KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Posaconazole primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase , found in fungi. This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane.
Mode of Action
Posaconazole exerts its antifungal activity by blocking sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, thereby inhibiting the enzyme’s activity. This blockage disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane.
Biochemical Pathways
The inhibition of sterol 14α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is the principal sterol in the fungal cell membrane, and its deficiency leads to altered membrane properties and functions. This disruption can result in the inhibition of fungal growth and can be either fungicidal or fungistatic.
Pharmacokinetics
The absorption of posaconazole is significantly influenced by food and many gastrointestinal conditions, including pH and motility. As a result, low posaconazole plasma concentrations were obtained in large groups of patients. The delayed-release tablet and intravenous formulation have resulted in higher and more stable exposure profiles. Both new formulations require a loading dose on day 1 to achieve high posaconazole concentrations more quickly.
Result of Action
The result of posaconazole’s action is the prevention of invasive yeast and mold infections such as invasive aspergillosis in high-risk immunocompromised patients. It is also used for the treatment of oropharyngeal candidiasis, including oropharyngeal candidiasis refractory to itraconazole and/or fluconazole.
Action Environment
The action of posaconazole is influenced by the patient’s environment. For instance, the absorption of posaconazole is significantly influenced by food intake and gastrointestinal conditions. Therefore, posaconazole should be administered with a full meal whenever possible, to ensure optimal absorption.
Biochemical Analysis
Biochemical Properties
Posaconazole, all-®-, plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, posaconazole disrupts the integrity of the fungal cell membrane, leading to cell death. Posaconazole also interacts with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolism.
Cellular Effects
Posaconazole, all-®-, affects various types of cells and cellular processes. It primarily targets fungal cells, leading to their death by disrupting the synthesis of ergosterol. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, posaconazole has been shown to have minimal effects, making it a relatively safe antifungal agent for human use.
Molecular Mechanism
The molecular mechanism of action of posaconazole, all-®-, involves the inhibition of lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway. This inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane. Posaconazole binds to the heme group of lanosterol 14α-demethylase, blocking its activity and leading to fungal cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of posaconazole, all-®-, have been observed to change over time. The compound is relatively stable, with a half-life of 16 to 31 hours. Long-term studies have shown that posaconazole maintains its antifungal activity over extended periods, with minimal degradation. In vitro and in vivo studies have demonstrated sustained antifungal effects, with no significant loss of potency over time.
Dosage Effects in Animal Models
The effects of posaconazole, all-®-, vary with different dosages in animal models. At therapeutic doses, posaconazole effectively treats fungal infections without causing significant toxicity. At high doses, posaconazole can cause adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, with higher doses leading to increased antifungal activity but also increased risk of toxicity.
Metabolic Pathways
Posaconazole, all-®-, is metabolized primarily in the liver through glucuronidation. It interacts with enzymes such as uridine diphosphate-glucuronosyltransferase, which catalyzes the conjugation of posaconazole with glucuronic acid. This metabolic pathway leads to the formation of posaconazole-glucuronide, which is excreted in the feces and urine. Posaconazole also affects metabolic flux by inhibiting cytochrome P450 enzymes involved in drug metabolism.
Transport and Distribution
Posaconazole, all-®-, is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with 98 to 99% of the drug bound to plasma proteins. Posaconazole is distributed to various tissues, including the liver, lungs, and kidneys. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. Posaconazole’s localization and accumulation in tissues contribute to its antifungal activity.
Subcellular Localization
Posaconazole, all-®-, is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct posaconazole to these organelles. The subcellular localization of posaconazole is crucial for its activity, as it allows the drug to interact with its target enzyme, lanosterol 14α-demethylase, within the endoplasmic reticulum.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Stereochemical Sensitivity: The target compound differs from Posaconazole only in the stereochemistry of the hydroxypentyl side chain [(2R,3R) vs. (2S,3S)] . This minor change can drastically affect enantioselective interactions with biological targets, as seen in Posaconazole’s efficacy against Trypanosoma cruzi and Plasmodium falciparum . Simson Pharma’s derivative (CAS 171228-49-2) shares the same molecular formula as the target compound but adopts the (2S,3S) configuration, highlighting industrial interest in stereochemical optimization .
Halogen Substituent Effects :
- Compound 4 (Cl-substituted) and its brominated analogue (Compound 5) are isostructural but exhibit differences in crystal packing due to halogen size . The target compound’s 2,4-difluorophenyl group may enhance metabolic stability compared to bulkier halogens like Cl or Br .
Triazole Core Modifications :
Key Findings:
- Synthetic Complexity: The target compound’s synthesis likely requires chiral resolution techniques similar to those used for Posaconazole, such as HPLC with normal-phase chiral columns .
- Stability : Unlike Posaconazole (stable in suspension), the target compound requires stringent storage conditions (-20°C), suggesting higher sensitivity to hydrolysis or oxidation .
- Therapeutic Potential: While Compound 4 demonstrates broad antimicrobial activity, the target compound’s fluorine-rich structure and triazolone core may enhance specificity for eukaryotic pathogens (e.g., fungi) over bacteria .
Q & A
Q. Additional Steps :
- Mass Spectrometry (HRMS) : Validates molecular weight (C₄₄H₄₈F₂N₈O₄, [M+H]⁺ = 791.38) .
- IR Spectroscopy : Confirms hydroxyl (3400–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups .
What are the recommended storage conditions to maintain the compound’s stability during experimental studies?
Level: Basic
Methodological Answer:
- Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the triazole ring .
- Atmosphere : Under inert gas (argon or nitrogen) to avoid oxidation of the hydroxypentan-3-yl group .
- Container : Amber glass vials with PTFE-lined caps to minimize light and moisture exposure .
How can researchers address discrepancies in biological activity data across different assay systems?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Solubility Variations : Use DMSO stock solutions (<0.1% v/v) with surfactants (e.g., Tween-80) to improve aqueous solubility .
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and serum protein content (e.g., 10% FBS) .
- Orthogonal Validation : Combine enzymatic assays (e.g., CYP450 inhibition) with cell-based viability assays (MTT/XTT) .
Q. Example Workflow :
Pre-test compound stability in assay media via HPLC .
Use isogenic cell lines to control for genetic variability .
What computational strategies can predict the binding interactions of this compound with biological targets?
Level: Advanced
Methodological Answer:
| Method | Application | Reference |
|---|---|---|
| Molecular Docking | Predicts binding modes to fungal CYP51 (target for antifungal activity) | |
| MD Simulations | Assesses stability of ligand-protein complexes over 100-ns trajectories | |
| QSAR Modeling | Links substituent effects (e.g., 2,4-difluorophenyl) to bioactivity |
Validation : Compare docking scores with surface plasmon resonance (SPR) binding affinity (KD) data .
How does stereochemistry impact the synthesis of the hydroxypentan-3-yl moiety, and what strategies resolve racemization issues?
Level: Advanced
Methodological Answer:
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis of the (2R,3R)-hydroxypentan-3-yl group .
- Protecting Groups : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ether prevents racemization during piperazine coupling .
- Purification : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers .
How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?
Level: Advanced
Methodological Answer:
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor to identify Phase I metabolites .
- LC-MS/MS Analysis : Detect hydroxylated metabolites (m/z +16) and glucuronide conjugates (m/z +176) .
- CYP Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .
What strategies resolve contradictions between in silico predictions and experimental physicochemical properties?
Level: Advanced
Methodological Answer:
- LogP Discrepancies : Experimental LogP (shake-flask method) often exceeds predictions (e.g., calculated LogP = 4.1 vs. experimental 4.9). Adjust atomic contribution parameters in software (e.g., ChemAxon) .
- Solubility Optimization : Use co-solvents (PEG-400) or salt formation (e.g., hydrochloride) to align predicted and observed solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
